[1-(tert-butyl)-1H-pyrazol-4-yl](1-{[6-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-naphthyl)methanone
Description
1-(tert-butyl)-1H-pyrazol-4-ylmethanone is a complex heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group and a naphthyl-methanone moiety. The naphthyl group is further modified with a pyridinyloxy substituent containing chloro and trifluoromethyl groups.
Properties
IUPAC Name |
(1-tert-butylpyrazol-4-yl)-[1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]oxynaphthalen-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClF3N3O2/c1-23(2,3)31-13-15(12-29-31)20(32)17-9-8-14-6-4-5-7-16(14)21(17)33-19-11-10-18(22(25)30-19)24(26,27)28/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPUBSZSQDVYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)C2=C(C3=CC=CC=C3C=C2)OC4=NC(=C(C=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone , often referred to as a pyrazolyl naphthoyl pyridinone, presents a complex structure that includes a pyrazole ring, a naphthalene moiety, and a chloro-trifluoromethyl pyridine group. This article explores the biological activity of this compound, highlighting its potential pharmacological applications based on recent research findings.
Chemical Structure and Properties
The compound features three significant functional groups:
- Pyrazole : Known for anti-inflammatory and analgesic properties.
- Naphthyl : Associated with antitumor activity.
- Pyridinone : May contribute to antimicrobial effects.
This combination of pharmacophores suggests potential multi-target interactions, enhancing its bioactivity compared to simpler analogs.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes the biological activities linked to this compound and its structural analogs:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(tert-butyl)-1H-pyrazol-4-ylmethanone | Pyrazole, naphthalene, chloro-pyridine | Potential anti-inflammatory, antitumor, antimicrobial | Complex multi-pharmacophore structure |
| 2-Methyl-6-phenylethynylpyridine | Pyridine derivative | Antagonist for mGluR5 | Investigational drug |
| 5-(Trifluoromethyl)pyrazole | Pyrazole with trifluoromethyl group | Antimicrobial | Simple structure |
| 6-Chloropyridine derivatives | Chloro-substituted pyridine | Anticancer | Diverse applications |
The presence of the pyrazole moiety is particularly significant; it has been linked to various therapeutic benefits, including anti-inflammatory effects and potential modulation of enzyme activity.
The interaction studies conducted on this compound suggest that it may modulate specific biological targets, including enzymes and receptors. Techniques such as molecular docking have been employed to predict binding affinities and elucidate mechanisms of action. For instance, similar pyrazole derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .
In Vitro Studies
Preliminary in vitro studies have demonstrated that compounds structurally related to 1-(tert-butyl)-1H-pyrazol-4-ylmethanone exhibit significant anti-inflammatory activity. For example, a study reported IC50 values for related pyrazole derivatives ranging from 0.02 to 0.04 μM against COX-2, indicating potent inhibition compared to standard drugs like celecoxib .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Research indicates that similar pyrazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that the presence of the trifluoromethyl group may enhance antimicrobial properties through increased lipophilicity and membrane penetration .
Scientific Research Applications
1-(tert-butyl)-1H-pyrazol-4-ylmethanone, also known as a pyrazolyl naphthoyl pyridinone, is a molecule that contains a pyrazole, a naphthyl, and a pyridinone functional group. It is a synthetic organic molecule with a complex structure including a pyrazole ring, a naphthalene moiety, and a chloro-trifluoromethyl pyridine group. This compound is of interest because of its potential applications in medicinal chemistry, particularly as a candidate for drug development.
Potential applications:
- Medicinal Chemistry The presence of the pyrazole moiety is often linked to anti-inflammatory and analgesic properties, while the naphthyl and pyridine components may contribute to antitumor and antimicrobial activities. Preliminary data suggests that this compound could interact with various biological targets, potentially modulating enzyme activity or receptor interactions.
- Interaction studies These focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are used. These studies help elucidate the mechanism of action and therapeutic potential of the compound.
- Versatile applications It has potential versatility in both medicinal and agricultural chemistry.
Structural Similarities and Biological Activity
Several compounds share structural similarities with 1-(tert-butyl)-1H-pyrazol-4-ylmethanone:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine derivative | Antagonist for mGluR5 | Investigational drug |
| 5-(Trifluoromethyl)pyrazole | Pyrazole with trifluoromethyl | Antimicrobial | Simple structure |
| 6-Chloropyridine derivatives | Chloro-substituted pyridine | Anticancer | Diverse applications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Structural Analogues and Substituent Variations
*Calculated based on molecular formula.
Key Structural and Functional Differences
- Pyridinyloxy vs.
- Trifluoromethyl (CF₃) Groups : Present in both the target compound and its analogs, CF₃ groups improve metabolic stability and lipophilicity, favoring membrane permeability .
- Naphthyl vs.
Bioactivity Insights (Inferred)
- The target compound’s pyridinyloxy group may similarly modulate redox pathways .
- Insecticidal Potential: Structural parallels to plant-derived bioactive compounds () suggest possible utility in agrochemicals, though specific data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
